2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds derived from thiazoles, similar to the core structure of the mentioned chemical, have shown promising antimicrobial activities. For instance, derivatives synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have been tested in vitro for their activity against bacterial and fungal isolates, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). This suggests potential applications in developing new antimicrobial agents.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Compounds featuring acetamide derivatives, similar to the compound of interest, have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic agents. The synthesized acetamide derivatives showed promising PTP1B inhibitory activity, correlating well with docking studies and indicating potential applications in diabetes management (Saxena et al., 2009).
Anti-inflammatory Activity
N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives have been synthesized and shown significant anti-inflammatory activity, suggesting the potential use of similar compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Antiproliferative and Anticancer Activity
Compounds that contain thiazole and acetamide functionalities have been studied for their antiproliferative activity against various cancer cell lines. For example, new functionalized pyridine linked thiazole derivatives have shown promising anticancer activity, especially against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines, highlighting the potential of similar structures in cancer research (Alqahtani & Bayazeed, 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide are the PPARα, -γ, and -δ receptors . These receptors play a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .
Mode of Action
2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide interacts with its targets, the PPARα, -γ, and -δ receptors, by acting as a potent agonist . This means that it binds to these receptors and activates them, leading to changes in the transcription of specific genes .
Biochemical Pathways
Upon activation by 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide, the PPARα, -γ, and -δ receptors influence several biochemical pathways. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The downstream effects of these pathways can lead to changes in cellular function and physiology .
Result of Action
The molecular and cellular effects of 2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide’s action involve changes in gene transcription due to the activation of PPARα, -γ, and -δ receptors . These changes can lead to alterations in lipid metabolism, inflammation, and cell proliferation .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-2-26-19-8-6-15(7-9-19)12-20(25)23-11-10-18-14-27-21(24-18)16-4-3-5-17(22)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGVCHPWGVGXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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